Pivampicillin probenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

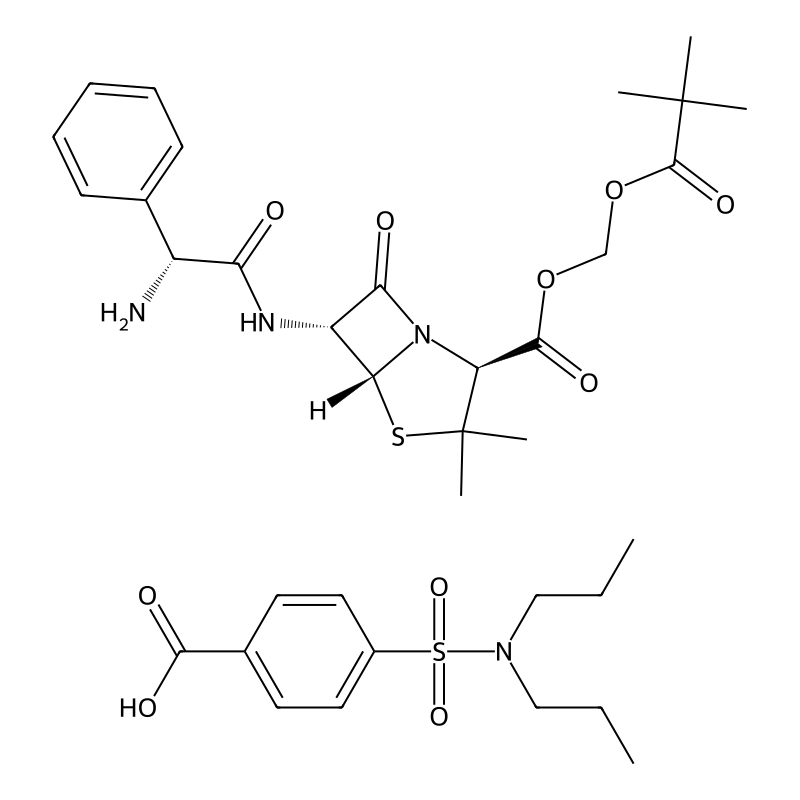

Pivampicillin probenate is a compound formed from the combination of pivampicillin, a prodrug of ampicillin, and probenecid, a uricosuric agent. The chemical structure of pivampicillin probenate combines the pharmacological properties of both components, enhancing the efficacy of ampicillin while providing additional benefits related to uric acid management. Pivampicillin itself is known for its improved oral bioavailability due to its lipophilic nature compared to ampicillin, making it effective against various bacterial infections .

Pivampicillin probenate undergoes hydrolysis in the body, where it is converted into its active form, ampicillin, through the action of non-specific esterases. This conversion releases pivalic acid and formaldehyde as byproducts. The mechanism of action for ampicillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bactericidal effects against susceptible organisms .

Probenecid plays a role in inhibiting renal tubular secretion of various organic anions and can enhance the plasma levels of certain antibiotics by reducing their renal clearance. This interaction is particularly significant for penicillins, including ampicillin, as it can increase their therapeutic effectiveness by prolonging their half-life in circulation .

The biological activity of pivampicillin probenate is primarily attributed to its components. Pivampicillin exhibits broad-spectrum antibacterial activity against Gram-positive and some Gram-negative bacteria through its active metabolite, ampicillin. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining bacterial integrity and viability .

Probenecid's biological activity centers around its ability to inhibit urate reabsorption in the kidneys, promoting uricosuria (increased uric acid excretion). This property makes it beneficial in managing conditions like gout and hyperuricemia. The combination of these two drugs may also provide synergistic effects in treating infections while managing uric acid levels .

The synthesis of pivampicillin probenate typically involves the esterification of pivampicillin with probenecid. The process can be summarized as follows:

- Preparation of Pivampicillin: Pivampicillin is synthesized from ampicillin through esterification with pivalic acid.

- Esterification with Probenecid: The active hydroxyl group on probenecid reacts with the carboxylic acid group on pivampicillin, forming pivampicillin probenate.

- Purification: The resulting compound is purified through crystallization or chromatography techniques.

This method ensures that both pharmacologically active components are retained in the final product, maximizing therapeutic potential .

Pivampicillin probenate has several applications in medicine:

- Antibiotic Therapy: It is used to treat various bacterial infections due to the antibacterial properties of ampicillin.

- Uric Acid Management: Probenecid’s ability to enhance uric acid excretion makes this compound useful in managing gout and related conditions.

- Pharmacokinetic Enhancement: By combining these two drugs, pivampicillin probenate may improve the pharmacokinetic profile of ampicillin, leading to better clinical outcomes in patients requiring antibiotic therapy alongside uric acid management .

Studies have shown that pivampicillin probenate can interact with other medications due to the actions of both pivampicillin and probenecid. Probenecid inhibits the renal tubular secretion of various drugs, potentially increasing their plasma concentrations. This interaction can be beneficial for enhancing the efficacy of certain antibiotics but may also lead to increased toxicity if not monitored carefully.

Additionally, because pivampicillin releases pivalic acid upon metabolism, there are considerations regarding carnitine depletion when used long-term alongside other medications that may affect carnitine levels .

Several compounds share structural or functional similarities with pivampicillin probenate. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Ampicillin | A widely used penicillin antibiotic | Directly inhibits bacterial cell wall synthesis |

| Probenecid | Uricosuric agent used primarily for gout treatment | Inhibits renal excretion of organic anions |

| Pivmecillinam | A derivative of mecillinam with similar antibacterial properties | Effective against Gram-negative bacteria |

| Cefditoren pivoxil | A cephalosporin antibiotic that also releases pivalic acid | Similar mechanism affecting carnitine levels |

Pivampicillin probenate stands out due to its dual action as both an antibiotic and a uricosuric agent, making it unique compared to other compounds that typically serve a single purpose .

Chemical Identity and Basic Nomenclature

Pivampicillin probenate represents a complex pharmaceutical compound characterized by its unique molecular composition and systematic nomenclature [1]. The compound possesses the molecular formula C35H48N4O10S2 with a molecular weight of 748.9 grams per mole [1]. This substance is officially registered under the Chemical Abstracts Service Registry Number 42190-91-0 and carries the PubChem Compound Identifier 65322 [1] [11].

The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid [1] [11]. The United States Adopted Name designation for this compound is pivampicillin probenate [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C35H48N4O10S2 |

| Molecular Weight | 748.9 g/mol |

| Chemical Abstracts Service Registry Number | 42190-91-0 |

| International Union of Pure and Applied Chemistry Name | 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid |

| United States Adopted Name | Pivampicillin probenate |

| PubChem Compound Identifier | 65322 |

| Exact Mass | 748.2812 |

Chemical Classification Hierarchy

Pivampicillin probenate belongs to the primary classification of beta-lactam antibiotics, specifically categorized under the Anatomical Therapeutic Chemical code J01C [3] [15]. Within the hierarchical classification system, this compound represents a secondary classification as a penicillin derivative, designated under the Kyoto Encyclopedia of Genes and Genomes drug group identifier DG01480 [3] [9].

The tertiary classification places pivampicillin probenate within the extended spectrum penicillins category, corresponding to Anatomical Therapeutic Chemical code J01CA [3] [8]. At the quaternary level, the compound is classified as a semisynthetic penicillin, specifically identified under Kyoto Encyclopedia of Genes and Genomes drug group DG00518 [3] [23].

The specific subclass designation identifies pivampicillin probenate as a pivaloyloxymethyl ester prodrug [1] [6]. The molecular type classification defines this compound as a probenate salt, existing in a salt or solvate form [1] [2]. Stereochemically, the compound exhibits absolute stereochemistry with four defined stereocenters [2] [21]. The salt form represents an organic salt compound maintained in a 1:1 stoichiometric ratio [11].

| Classification Level | Classification | Code/Identifier |

|---|---|---|

| Primary Class | Beta-lactam antibiotic | J01C (Anatomical Therapeutic Chemical Code) |

| Secondary Class | Penicillin derivative | DG01480 (Kyoto Encyclopedia of Genes and Genomes) |

| Tertiary Class | Extended spectrum penicillin | J01CA (Anatomical Therapeutic Chemical Code) |

| Quaternary Class | Semisynthetic penicillin | DG00518 (Kyoto Encyclopedia of Genes and Genomes) |

| Specific Subclass | Pivaloyloxymethyl ester prodrug | Prodrug classification |

| Molecular Type | Probenate salt | Salt/solvate form |

| Stereochemical Configuration | Absolute stereochemistry with 4 defined stereocenters | 4/4 defined stereocenters |

| Salt Form | Organic salt compound | 1:1 stoichiometric ratio |

Component Analysis and Molecular Composition

Pivampicillin probenate functions as a binary molecular complex comprising two distinct chemical entities: pivampicillin and probenecid [1] [11]. The pivampicillin component possesses the molecular formula C22H29N3O6S with a molecular weight of 463.547 grams per mole [2] [21]. This component represents a semisynthetic penicillin classified as a beta-lactam antibiotic prodrug serving as the primary antibacterial agent [1] [6].

The probenecid component exhibits the molecular formula C13H19NO4S with a molecular weight of 285.359 grams per mole [2] [12]. Probenecid functions as a uricosuric agent and benzoic acid derivative, serving as the renal tubular transport inhibitor and salt-forming component [12] [19].

The pivampicillin component undergoes classification as a semisynthetic penicillin, beta-lactam antibiotic, and prodrug, functioning as the active antibacterial component within the molecular complex [1] [6] [7]. Probenecid maintains classification as a uricosuric agent and benzoic acid derivative, fulfilling the role of renal tubular transport inhibitor and providing the anionic component for salt formation [12] [19].

| Component | Molecular Formula | Molecular Weight | Chemical Classification | Functional Role |

|---|---|---|---|---|

| Pivampicillin | C22H29N3O6S | 463.547 g/mol | Semisynthetic penicillin, Beta-lactam antibiotic, Prodrug | Antibacterial agent (active component) |

| Probenecid | C13H19NO4S | 285.359 g/mol | Uricosuric agent, Benzoic acid derivative | Renal tubular transport inhibitor (salt-forming component) |

Structural Features and Molecular Architecture

The molecular architecture of pivampicillin probenate incorporates several critical structural features that define its chemical and pharmacological properties [1] [17]. The beta-lactam ring constitutes the core structural element essential for antibacterial activity, located within the fundamental penicillin structure [15] [17]. This four-membered ring system provides the necessary reactivity for interaction with bacterial cell wall synthesis enzymes [17].

The thiazolidine ring system remains fused to the beta-lactam ring, contributing structural rigidity to the overall molecular framework [15] [17]. The phenylacetyl side chain attaches at the C-6 position of the penicillin core structure, determining the spectrum of antibacterial activity [1] [18]. The pivaloyloxymethyl ester group forms an ester linkage at the C-2 carboxyl position, significantly improving oral bioavailability through enhanced lipophilicity [6] [13].

Within the probenecid component, the dipropylsulfamoyl group contributes to enhanced drug retention properties [12] [19]. The benzoic acid moiety provides the anionic component necessary for salt formation with the cationic portion of the pivampicillin molecule [19] [25]. The amino group positioned at the alpha location of the phenylacetyl side chain contributes to binding affinity with target bacterial proteins [1] [18]. Multiple carboxyl groups throughout the molecular structure enable salt formation and influence the compound's physicochemical properties [11] [25].

| Structural Feature | Location in Molecule | Chemical Significance |

|---|---|---|

| Beta-lactam ring | Core penicillin structure | Essential for antibacterial activity |

| Thiazolidine ring | Fused to beta-lactam ring | Provides structural rigidity |

| Phenylacetyl side chain | Attached to C-6 position | Determines spectrum of activity |

| Pivaloyloxymethyl ester group | Ester linkage at C-2 carboxyl | Improves oral bioavailability |

| Dipropylsulfamoyl group | Probenecid component | Enhances drug retention |

| Benzoic acid moiety | Probenecid component | Salt-forming component |

| Amino group | Alpha position of phenylacetyl | Contributes to binding affinity |

| Carboxyl groups | Multiple positions | Enables salt formation |

Stereochemical Configuration and Molecular Geometry

The stereochemical configuration of pivampicillin probenate exhibits absolute stereochemistry with four defined stereocenters, all of which maintain specific three-dimensional orientations [2] [21]. The pivampicillin component contains four stereogenic centers with confirmed absolute configuration, designated as (2S,5R,6R) for the main bicyclic framework and (2R) for the phenylacetyl side chain [1] [10].

The molecular geometry demonstrates a bent conformation characteristic of beta-lactam antibiotics, particularly evident at the nitrogen atom connecting the two ring systems [17]. This three-dimensional arrangement creates distinct convex and concave surfaces that influence molecular recognition and binding interactions [17]. The stereochemical precision ensures optimal spatial orientation for biological activity while maintaining structural stability [2] [21].

Component Analysis

The molecular structure comprises two primary components:

Pivampicillin Component: The pivampicillin moiety possesses the molecular formula C₂₂H₂₉N₃O₆S with a molecular weight of 463.55 g/mol [7] [8] [9] [10]. This component represents a pivaloyloxymethyl ester of ampicillin, functioning as a prodrug that undergoes hydrolysis to release the active antibiotic ampicillin [1] [8] [4].

Probenecid Component: The probenecid counterion exhibits the molecular formula C₁₃H₁₉NO₄S with a molecular weight of 285.36 g/mol [11] [12] [13] [14]. Probenecid is chemically identified as 4-(dipropylsulfamoyl)benzoic acid, serving as both a counterion and a pharmacologically active agent that enhances the bioavailability of beta-lactam antibiotics [12] [15].

Chemical Identifiers

The compound's chemical identity is established through multiple standardized identifiers:

CAS Registry Number: 42190-91-0 [1] [2] [3] [4] [6]

InChI Key: LKZFWYIOFQDUMO-GLCLSGQWSA-N [2] [3] [5]

SMILES Notation: CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C@@HC(=O)OCOC(=O)C(C)(C)C)C [2] [3]

Physical Properties

Physical State and Appearance

Pivampicillin probenate exists as a solid crystalline powder at standard temperature and pressure conditions [3]. The compound exhibits a white to off-white appearance, characteristic of pharmaceutical-grade organic compounds [3]. The crystalline nature has been confirmed through multiple analytical sources, indicating a well-ordered molecular arrangement in the solid state [3].

Thermal Properties

Melting Point: The melting point of pivampicillin probenate has not been specifically determined or reported in the available literature. Individual component data shows that pivampicillin hydrochloride exhibits a melting point of 155-156°C with decomposition [10], while probenecid demonstrates a melting point range of 194-196°C to 198-202°C [14] [16]. The salt form would be expected to exhibit thermal properties distinct from its individual components.

Boiling Point: No specific boiling point data is available for pivampicillin probenate. The compound would likely undergo thermal decomposition before reaching a true boiling point, as is typical for complex pharmaceutical molecules containing multiple functional groups and ester linkages [17].

Thermal Stability: The compound exhibits moderate thermal stability under normal storage conditions, but specific decomposition temperatures have not been characterized [17]. Heat exposure should be minimized to maintain pharmaceutical integrity.

Density and Related Properties

Density: Specific density measurements for pivampicillin probenate are not available in the current literature. For comparison, pivampicillin alone exhibits a predicted density of 1.33 ± 0.1 g/cm³ [7] [18] [17]. The actual density of the salt form would require experimental determination.

Bulk Density: Pharmaceutical bulk density measurements have not been reported for this compound, though such data would be relevant for formulation and manufacturing processes.

Solubility Characteristics

The solubility profile of pivampicillin probenate reflects its dual-component nature and pharmaceutical applications:

Aqueous Solubility: The compound is practically insoluble in water (less than 0.1 mg/mL), which is consistent with the lipophilic nature of the pivampicillin component [7] [18] [17]. This limited aqueous solubility is typical for prodrug formulations designed to enhance gastrointestinal absorption.

Organic Solvent Solubility: Pivampicillin probenate demonstrates good solubility in organic solvents including:

- Dimethyl sulfoxide (DMSO): Soluble (greater than 1 mg/mL) [9] [3]

- Methanol: Freely soluble (greater than 10 mg/mL) [7] [18] [17]

- Anhydrous ethanol: Soluble (1-10 mg/mL) [7] [18] [17]

- Chloroform: Soluble [7] [18] [13] [14] [17]

- Acetone: Soluble [14] [17]

pH-Dependent Solubility: The compound dissolves in dilute acids [7] [18] [17], which enhances solubility under acidic conditions due to protonation of basic nitrogen atoms. Solubility in neutral to basic solutions has not been extensively characterized.

Stability Characteristics

Chemical Stability: Pivampicillin probenate exhibits relatively stable behavior in acidic solutions, while it slowly hydrolyzes in neutral solutions [10] [17]. This pH-dependent stability is attributed to the ester linkages present in the pivampicillin component, which are more stable under acidic conditions.

Storage Conditions: The compound should be stored at room temperature in cool, dry conditions to maintain stability [9] [3]. Protection from light exposure is recommended as a standard pharmaceutical precaution. An inert atmosphere may be beneficial for long-term storage.

Hydrolysis Susceptibility: The pivaloyl ester linkage in the pivampicillin component makes the compound moderately susceptible to hydrolysis, particularly under physiological conditions where it is designed to release active ampicillin [1] [8] [4].

Analytical Properties

Optical Activity: While the compound contains defined stereocenters that would theoretically exhibit optical activity, specific optical rotation values have not been reported in the available literature. The stereochemical configuration is absolute with four defined stereocenters contributing to the three-dimensional structure [1] [2] [5].

Spectroscopic Properties: Limited spectroscopic data is available for pivampicillin probenate specifically. The compound would be expected to exhibit characteristic absorption bands corresponding to:

- Beta-lactam carbonyl stretching around 1750-1760 cm⁻¹ in infrared spectroscopy

- Aromatic C-H and aliphatic C-H stretching in the 2800-3200 cm⁻¹ region

- Amide carbonyl absorption around 1650-1680 cm⁻¹

Nuclear Magnetic Resonance: Specific NMR data for pivampicillin probenate has not been published, though the individual components have been characterized. The compound would exhibit complex spectra due to the presence of multiple aromatic and aliphatic proton environments.